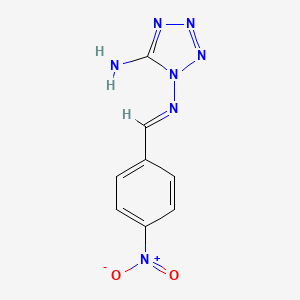

N~1~-(4-硝基亚苄基)-1H-四唑-1,5-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

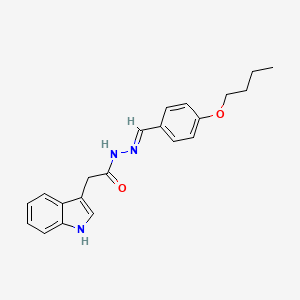

N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine is a chemical compound of interest due to its unique molecular structure and potential applications in various fields. The compound is characterized by the presence of a tetrazole ring, a functional group known for its energetic properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine involves multiple steps, including nitration, ammination, and condensation reactions. Specific methods may vary depending on the desired properties and yield efficiency of the final product. For example, the synthesis of similar tetrazole derivatives often utilizes nitration with acetic anhydride/HNO3 or dehydration reactions with concentrated sulfuric acid (Karaghiosoff et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds like N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine is characterized by the presence of a tetrazole ring, nitrobenzylidene moiety, and amine groups. X-ray crystallography is a common technique used to determine the precise arrangement of atoms within the compound, revealing details about bond lengths, angles, and molecular conformation (Al-Hourani et al., 2016).

Chemical Reactions and Properties

N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine and related compounds undergo various chemical reactions, including hydrogen bonding, pi-stacking interactions, and nucleophilic substitution. These reactions contribute to the formation of complex supramolecular structures, affecting the compound's physical and chemical properties. Hydrogen bonds and pi-pi interactions, in particular, play significant roles in stabilizing these structures (Bomfim et al., 2005).

Physical Properties Analysis

The physical properties of N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the presence of nitro groups and tetrazole rings can affect the compound's density, thermal stability, and energetic performance. Detailed analysis of these properties is essential for potential applications in materials science and engineering (Li et al., 2012).

Chemical Properties Analysis

The chemical reactivity of N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine is characterized by its ability to participate in various reactions, including those involving its amino groups and the tetrazole ring. These properties are crucial for understanding the compound's potential as a precursor in the synthesis of more complex molecules or as a component in energetic materials (Wei et al., 2015).

科学研究应用

新型配体的合成

Mishra 等人 (2003) 的研究重点关注了双功能席夫碱配体的合成,该配体源自涉及 N1-(4-硝基亚苄基)-1H-四唑-1,5-二胺的缩合反应。这些配体在络合试验中显示出潜力,暗示它们在配位化学中以及可能在新型金属基药物或成像剂的设计中具有实用性 (Mishra 等人,2003)。

高性能聚合物的开发

Liu 等人 (2012) 描述了新型芳香杂环二胺单体的合成,该单体可生产出具有优异热稳定性和机械性能的聚酰亚胺。这项研究说明了该化合物在推进材料科学中的作用,特别是在创造能够承受极端条件的材料方面,这可能有利于航空航天和电子应用 (Liu 等人,2012)。

用于催化的配位聚合物

Xu 等人 (2015) 研究了由 N1-(4-硝基亚苄基)-1H-四唑-1,5-二胺形成的配位聚合物的合成和结构特征。这些材料展示了有趣的催化性能,表明在有机合成和环境修复中具有潜在的应用 (Xu 等人,2015)。

腐蚀抑制

Singh 和 Quraishi (2016) 的一项研究揭示了 N1-(4-硝基亚苄基)-1H-四唑-1,5-二胺衍生物作为腐蚀抑制剂的有效性。他们的研究结果强调了这些化合物在保护工业材料方面的重要性,从而延长了金属结构和组件在腐蚀性环境中的使用寿命 (Singh 和 Quraishi,2016)。

作用机制

安全和危害

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For example, Sigma-Aldrich provides N’ (1),N’ (4)-BIS (4-NITROBENZYLIDENE)SUCCINOHYDRAZIDE as-is and makes no representation or warranty whatsoever with respect to this product .

属性

IUPAC Name |

1-[(E)-(4-nitrophenyl)methylideneamino]tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N7O2/c9-8-11-12-13-14(8)10-5-6-1-3-7(4-2-6)15(16)17/h1-5H,(H2,9,11,13)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHYOQGJQBGALQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN2C(=NN=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N2C(=NN=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-[(E)-(4-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)

![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)